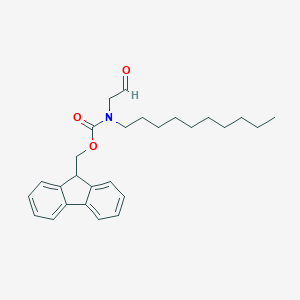

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate

Overview

Description

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate: is a pharmaceutical intermediate used in the synthesis of biologically active organic compounds. It is also utilized as a raw material in the fields of dyes, coatings, and polymer additives. The compound has a molecular formula of C27H35NO3 and a molecular weight of 421.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate can be achieved through a multi-step process:

Reaction of Decanoic Acid with 2-Oxoethyl Isocyanate: This step involves the formation of an intermediate product.

Reaction with 9H-Fluorene-9-Methanol: The intermediate product is then reacted with 9H-fluorene-9-methanol to form the final compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above, but with optimized conditions for higher yield and purity. The reactions are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound is commonly used in peptide synthesis, particularly in solid-phase synthesis. It serves as a protecting group for amino acids, facilitating the formation of peptide bonds.

Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it valuable in various assays.

Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, the compound is used in the production of dyes, coatings, and polymer additives. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins, influencing their structure and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Comparison with Similar Compounds

Fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate: This compound is related to the chemical class of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate and has been synthesized and analyzed for its unique torsion angles.

Carbazole Derivatives: These compounds incorporate the fluoren-9-yl group and exhibit significant optoelectronic properties.

Fluorene Oligomers: These compounds are used as colorimetric/fluorometric probes for iodide, demonstrating the potential of fluorenyl derivatives in developing sensitive and selective sensors.

Uniqueness: this compound is unique due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its ability to form stable complexes with proteins and its use as a protecting group in peptide synthesis highlight its distinct properties compared to similar compounds.

Biological Activity

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a synthetic compound characterized by a unique structure that combines a fluorenyl group, a carbamate functional group, and a decyl chain. This structural composition suggests potential for diverse biological interactions, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its antimicrobial properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.57 g/mol. The compound features:

- Fluorenyl Group : Contributes to aromatic properties and potential π-π stacking interactions.

- Carbamate Moiety : Enhances solubility and reactivity in biological systems.

- Decyl Chain : Provides hydrophobic characteristics that may influence biological interactions.

Antimicrobial Properties

Research indicates that many carbamate derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown potential antibacterial and antifungal properties. The presence of the fluorenyl group may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications.

Table 1 summarizes the antimicrobial activities of related compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| Ethyl Carbamate | Antibacterial | Known for sedative effects |

| Benzyl Carbamate | Antimicrobial | Exhibits significant antibacterial activity |

| Phenyl Carbamate | Antioxidant | Potential antioxidant properties |

While specific mechanisms of action for this compound remain unclear, compounds with similar structures often exhibit various modes of action, such as:

- Inhibition of Cell Wall Synthesis : Similar carbamates can disrupt bacterial cell wall formation.

- Antifungal Activity : Some derivatives have demonstrated enhanced antifungal effects against common strains.

Case Studies and Research Findings

A recent study investigated the synthesis and biological activity of several carbamate derivatives, including this compound. The findings highlighted:

- Synthesis Challenges : Isolation and purification were complicated due to low solubility and chromatographic difficulties.

- Antifungal Efficacy : The compound exhibited considerable antifungal activity against multiple strains, outperforming some natural counterparts.

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activity of this compound against other structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity |

|---|---|---|

| 9H-Fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate | C27H37NO3 | Moderate |

| 4-(N-decyl-N-(2-hydroxyethyl)carbamoyl)phenol | C19H31N3O3 | High |

Applications

The unique properties of this compound make it a candidate for various applications in pharmaceuticals and materials science. Potential applications include:

- Antibiotic Development : Its structural features may enhance the design of new antibiotics.

- Antioxidant Formulations : Due to its potential antioxidant properties, it may be useful in formulations aimed at reducing oxidative stress.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGULBUAOMFSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435163 | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239088-22-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.